molecular formula C14H16OS B2809888 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan CAS No. 551921-82-5

3-[2-Methyl-1-(phenylsulfanyl)propyl]furan

Cat. No.: B2809888
CAS No.: 551921-82-5
M. Wt: 232.34
InChI Key: VCYXFJHMGUKGLQ-UHFFFAOYSA-N
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Description

3-[2-Methyl-1-(phenylsulfanyl)propyl]furan is an organic compound with the molecular formula C14H16OS It is characterized by a furan ring substituted with a 2-methyl-1-(phenylsulfanyl)propyl group

Scientific Research Applications

3-[2-Methyl-1-(phenylsulfanyl)propyl]furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan typically involves the reaction of 2-methyl-1-(phenylsulfanyl)propan-1-ol with furan under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the furan ring. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methyl-1-(phenylsulfanyl)propyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a phenylthiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Halogenated furans and other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-[2-Methyl-1-(phenylsulfinyl)propyl]furan: Similar structure but with a sulfinyl group instead of a sulfanyl group.

    3-[2-Methyl-1-(phenylsulfonyl)propyl]furan: Contains a sulfonyl group, which may alter its chemical and biological properties.

Uniqueness

3-[2-Methyl-1-(phenylsulfanyl)propyl]furan is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfinyl and sulfonyl analogs.

Properties

IUPAC Name

3-(2-methyl-1-phenylsulfanylpropyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-11(2)14(12-8-9-15-10-12)16-13-6-4-3-5-7-13/h3-11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYXFJHMGUKGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=COC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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